4-Iodo-2-(2-methoxyethoxy)pyridine CAS 1363437-63-1
4-Iodo-2-(2-methoxyethoxy)pyridine CAS 1363437-63-1
An In-depth Technical Guide to 4-Iodo-2-(2-methoxyethoxy)pyridine (CAS 1363437-63-1): A Versatile Building Block for Advanced Chemical Synthesis
Executive Summary
4-Iodo-2-(2-methoxyethoxy)pyridine is a strategically-functionalized heterocyclic compound with significant potential in drug discovery and materials science. Its pyridine core is a well-established pharmacophore, while the iodo-substituent at the C4-position serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions. The 2-(2-methoxyethoxy) group at the C2-position can modulate physicochemical properties such as solubility and lipophilicity, and potentially engage in key binding interactions with biological targets. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, its expected chemical reactivity, and potential applications, offering researchers and drug development professionals a technical resource for leveraging this valuable synthetic intermediate.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] Its presence is associated with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] The ability to introduce specific functional groups at defined positions on the pyridine ring is crucial for fine-tuning a molecule's pharmacological profile.
4-Iodo-2-(2-methoxyethoxy)pyridine (CAS 1363437-63-1) emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-Br or C-Cl bonds, allowing for selective functionalization.[5][6] This makes the 4-position an ideal site for introducing diverse aryl, heteroaryl, or alkyl groups. Concurrently, the 2-(2-methoxyethoxy) side chain provides a means to enhance aqueous solubility—a critical parameter in drug development—and can influence the compound's conformation and metabolic stability.
Physicochemical Properties
The fundamental properties of 4-Iodo-2-(2-methoxyethoxy)pyridine are summarized below. This data is essential for planning synthetic transformations, purification, and appropriate storage.
| Property | Value | Source |
| CAS Number | 1363437-63-1 | [7] |
| Molecular Formula | C₈H₁₀INO₂ | [7] |
| Molecular Weight | 279.08 g/mol | [7] |
| Purity | ≥95% (typical) | [7] |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |
| Storage Temperature | 2-8°C | [7] |
Proposed Synthesis and Purification
A plausible precursor for this synthesis is 2-fluoro-4-iodopyridine. The fluorine atom at the C2-position is an excellent leaving group for SNAr reactions. The synthesis of 4-iodo-2-methoxypyridine from 2-fluoro-4-iodopyridine and sodium methoxide has been reported, providing a strong precedent for this approach.[10]
Experimental Protocol: Synthesis of 4-Iodo-2-(2-methoxyethoxy)pyridine
Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It deprotonates the hydroxyl group of 2-methoxyethanol to form the corresponding alkoxide in situ. This highly nucleophilic alkoxide then readily displaces the fluoride from the electron-deficient pyridine ring. Anhydrous DMF is an ideal solvent as it is polar aprotic, effectively solvating the cation and leaving the alkoxide highly reactive.
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add 2-methoxyethanol (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
SNAr Reaction: Add a solution of 2-fluoro-4-iodopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 4-Iodo-2-(2-methoxyethoxy)pyridine.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of 4-Iodo-2-(2-methoxyethoxy)pyridine lies in the reactivity of its C4-iodo substituent. This functionality makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis.[11][12]
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or vinyl-substituted pyridines. This is one of the most widely used reactions for creating complex molecular scaffolds.[11]
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable for further transformations or as part of a final target structure.
-
Heck Coupling: Reaction with alkenes to form new C-C bonds, providing access to substituted styrenyl-pyridines and related structures.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 4-aminopyridine derivatives, a common structural motif in pharmaceuticals.
-
Negishi Coupling: Reaction with organozinc reagents, which offers a broad substrate scope and tolerance for various functional groups.[6]
The electron-donating nature of the 2-alkoxy group can influence the reactivity of the pyridine ring, making the C-I bond particularly susceptible to oxidative addition to a Pd(0) catalyst, thereby facilitating these coupling reactions.
Key Reaction Pathways
Caption: Key cross-coupling reactions of the title compound.
Potential Applications in Drug Discovery and Materials Science
Given the prevalence of the substituted pyridine scaffold in bioactive molecules, 4-Iodo-2-(2-methoxyethoxy)pyridine is a highly attractive starting material for the synthesis of novel therapeutic agents.[13][14]
-
Medicinal Chemistry: This building block can be used to generate libraries of compounds for screening against various biological targets. For instance, 2-alkoxy-pyridines have been identified as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, which is a target for treating depression and anxiety.[13] The ability to easily diversify the C4-position allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Agrochemicals: Pyridine derivatives are also crucial in the development of modern pesticides and herbicides.[15] The title compound could serve as an intermediate for novel agrochemicals.
-
Materials Science: The pyridine moiety can act as a ligand for metal complexes, and its derivatives are used in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.[16]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Iodo-2-(2-methoxyethoxy)pyridine is not widely available, general precautions for handling substituted halopyridines should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[17] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[7] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Iodo-2-(2-methoxyethoxy)pyridine is a high-potential synthetic intermediate poised for significant utility in both academic and industrial research. Its strategic placement of a highly reactive iodine atom and a solubility-enhancing side chain on the privileged pyridine scaffold makes it an ideal building block for the efficient construction of complex molecules. The proposed synthetic route is robust and based on well-established chemical principles. The versatility of this compound in key cross-coupling reactions opens the door to a vast chemical space, enabling the rapid generation of diverse molecular libraries for applications ranging from drug discovery to materials science.
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